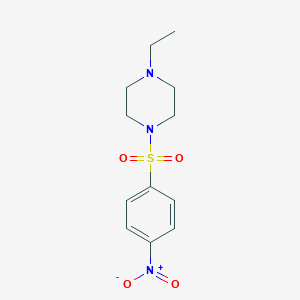![molecular formula C19H16F3N3OS2 B380962 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 315678-60-5](/img/structure/B380962.png)
2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N3OS2 and its molecular weight is 423.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Design and Pharmacology
Compound X has been identified as a potential ligand for Retinol-Binding Protein 4 (RBP4) . RBP4 is a key transporter of vitamin A, and its modulation has implications in the treatment of conditions like age-related macular degeneration and retinopathy . The ability of Compound X to bind with RBP4 suggests its utility in designing drugs that can regulate vitamin A levels in the body.
Biochemical Research
In biochemical research, Compound X has been used to study protein interactions, particularly with the 14-3-3 protein family . These proteins have a role in signal transduction and cell cycle control. Understanding the binding mechanism of Compound X can provide insights into the regulation of these crucial proteins.
Organic Synthesis
Compound X is involved in the synthesis of complex organic molecules. It has been used as a precursor in the creation of cyclopentenopyridine analogues , which are valuable in synthesizing pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS2/c1-10-23-17(16-13-6-3-7-14(13)28-18(16)24-10)27-9-15(26)25-12-5-2-4-11(8-12)19(20,21)22/h2,4-5,8H,3,6-7,9H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJUQXCOGJRESO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-fluorophenyl)-2-[({[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B380881.png)

![4-methyl-7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B380883.png)
![2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B380884.png)
![Ethyl 4-(4-methoxyphenyl)-2-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380885.png)
![N-[4-(2-{4-ethoxy-2-nitroanilino}-2-oxoethoxy)phenyl]-N-methylbenzamide](/img/structure/B380886.png)


![3-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B380893.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-morpholinyl)-2-propanol](/img/structure/B380895.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B380898.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380901.png)